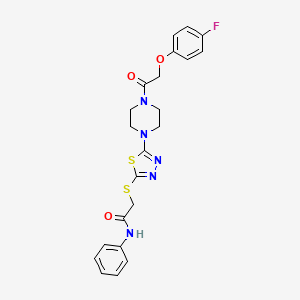![molecular formula C13H19ClN2 B2873423 {1-[(2-Chlorophenyl)methyl]piperidin-4-yl}methanamine CAS No. 833438-87-2](/img/structure/B2873423.png)
{1-[(2-Chlorophenyl)methyl]piperidin-4-yl}methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“{1-[(2-Chlorophenyl)methyl]piperidin-4-yl}methanamine” is a chemical compound with the molecular weight of 238.76 . It is a liquid at room temperature . The IUPAC name for this compound is [1-(2-chlorobenzyl)-4-piperidinyl]methanamine .
Synthesis Analysis
The synthesis of piperidine derivatives, such as “this compound”, is an important task in modern organic chemistry . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . They are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C13H19ClN2/c14-13-4-2-1-3-12(13)10-16-7-5-11(9-15)6-8-16/h1-4,11H,5-10,15H2 .Chemical Reactions Analysis
Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 238.76 .Applications De Recherche Scientifique
Asymmetric Synthesis
A study described the asymmetric synthesis of a series of 2-(1-aminoalkyl) piperidines, highlighting the utility of similar structures in synthetic organic chemistry. The process involved the reduction and hydrogenolysis of a compound to yield diamines, showcasing the compound's role in generating intermediates for further chemical synthesis (Froelich et al., 1996).
Crystal Structure Analysis
Research on the crystal structure of related compounds has been conducted to understand their molecular configuration. For instance, the crystal structure of [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol was investigated using X-ray crystallography, revealing a chair conformation of the piperidine ring and tetrahedral geometry around the sulfur atom. This kind of structural analysis is crucial for the design of new molecules with desired chemical properties (Girish et al., 2008).
Pharmacological Applications
While the initial request excluded information related to drug use, dosage, and side effects, it's notable that structures similar to "{1-[(2-Chlorophenyl)methyl]piperidin-4-yl}methanamine" have been investigated for their potential pharmacological applications, including studies on sigma(1) receptor ligands which could have implications for the treatment of neurological disorders. Such research underscores the importance of these compounds in developing new therapeutic agents (Takahashi et al., 2001).
Safety and Hazards
Orientations Futures
Piperidine derivatives, such as “{1-[(2-Chlorophenyl)methyl]piperidin-4-yl}methanamine”, continue to play a significant role in the field of drug discovery . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This area of study is particularly essential to develop novel antidepressants that have a quick onset, low side effects, with enhanced cognitive function .
Mécanisme D'action
Mode of Action
It is known that many piperidine derivatives interact with various receptors and enzymes in the body, which can lead to a wide range of physiological effects .
Pharmacokinetics
As such, its bioavailability, half-life, clearance rate, and other pharmacokinetic parameters are currently unknown .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of {1-[(2-Chlorophenyl)methyl]piperidin-4-yl}methanamine. Specific details on how these factors affect this compound are currently unknown .
Propriétés
IUPAC Name |
[1-[(2-chlorophenyl)methyl]piperidin-4-yl]methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2/c14-13-4-2-1-3-12(13)10-16-7-5-11(9-15)6-8-16/h1-4,11H,5-10,15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUSJZUMIGVPPQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)CC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-chlorophenyl 6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl sulfide](/img/structure/B2873340.png)
![N-[3-(4-acetylanilino)quinoxalin-2-yl]-3-methylbenzenesulfonamide](/img/structure/B2873341.png)
![2-((1-((3,5-Difluorophenyl)sulfonyl)azetidin-3-yl)oxy)-4-fluorobenzo[d]thiazole](/img/structure/B2873344.png)
![9-(4-methoxyphenyl)-1-methyl-3-(3-methylbutyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2873345.png)


![2-[7-(Furan-2-yl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetamide](/img/structure/B2873349.png)
![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide](/img/structure/B2873351.png)
![7-tert-Butyl-1,2,3,4,5,6,7,8-octahydrobenzothieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B2873352.png)
![3-(2,6-dichlorophenyl)-1-((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2873353.png)
![N-[(3,4-dimethoxyphenyl)methyl]prop-2-enamide](/img/structure/B2873354.png)
![3-Methylbicyclo[1.1.1]pentan-1-amine](/img/structure/B2873356.png)
![N-[[2,5-Dichloro-4-[(E)-1,2,3,3,3-pentafluoroprop-1-enoxy]phenyl]carbamoyl]-2,6-difluorobenzamide](/img/structure/B2873357.png)

